molecular formula C12H10BrNOS B14913549 n-((5-Bromothiophen-3-yl)methyl)benzamide

n-((5-Bromothiophen-3-yl)methyl)benzamide

Cat. No.: B14913549
M. Wt: 296.18 g/mol
InChI Key: PVGYKZXJMINSQC-UHFFFAOYSA-N
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Description

N-((5-Bromothiophen-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 5-bromothiophen-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Bromothiophen-3-yl)methyl)benzamide typically involves the reaction of 5-bromothiophene-3-carboxaldehyde with benzamide in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-((5-Bromothiophen-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((5-Bromothiophen-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Bromothiophen-2-yl)methyl)benzamide
  • N-((5-Chlorothiophen-3-yl)methyl)benzamide
  • N-((5-Methylthiophen-3-yl)methyl)benzamide

Uniqueness

N-((5-Bromothiophen-3-yl)methyl)benzamide is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

Molecular Formula

C12H10BrNOS

Molecular Weight

296.18 g/mol

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]benzamide

InChI

InChI=1S/C12H10BrNOS/c13-11-6-9(8-16-11)7-14-12(15)10-4-2-1-3-5-10/h1-6,8H,7H2,(H,14,15)

InChI Key

PVGYKZXJMINSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CSC(=C2)Br

Origin of Product

United States

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